molecular formula C7H15NO2 B13164177 3-Amino-2,2,3-trimethylbutanoic acid

3-Amino-2,2,3-trimethylbutanoic acid

Cat. No.: B13164177
M. Wt: 145.20 g/mol
InChI Key: OELDQFIYPLBNJB-UHFFFAOYSA-N
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Description

3-Amino-2,2,3-trimethylbutanoic acid (CAS 32097-57-7) is a sterically hindered amino acid derivative of significant value in organic and medicinal chemistry research. With a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol, this compound serves as a key synthetic intermediate for the development of various organic products, including pharmaceuticals and agricultural chemicals . The synthetic utility of this compound is demonstrated by an efficient production method involving the reaction of 3,3,4,4-tetramethylazetidine-2-one with an alcohol in the presence of an acidic compound, which provides high-yield access to its ester derivatives . These esters are versatile building blocks that can be further functionalized. The compound is related to the class of branched-chain amino acids (BCAAs), which are precursors to various flavor compounds and bio-synthesized alcohols, highlighting its potential relevance in biochemical and metabolic pathway studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,2,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2,5(9)10)7(3,4)8/h8H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELDQFIYPLBNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Amino 2,2,3 Trimethylbutanoic Acid

Classical Approaches to Beta-Amino Acid Synthesis

Classical methods for the synthesis of β-amino acids often rely on robust and well-established chemical transformations. These approaches, while sometimes lacking in stereocontrol, provide reliable routes to the target molecule.

Hydrolysis of Azetidine-2-one Derivatives (e.g., from 3,3,4,4-tetramethylazetidine-2-one)

One potential classical route to 3-amino-2,2,3-trimethylbutanoic acid involves the hydrolytic ring-opening of a corresponding β-lactam, specifically 3,3,4,4-tetramethylazetidine-2-one. β-Lactams are cyclic amides that can undergo hydrolysis under acidic or basic conditions to yield the corresponding β-amino acid. researchgate.net

The synthesis would commence with the preparation of 3,3,4,4-tetramethylazetidine-2-one. This could be followed by hydrolysis, which involves the cleavage of the amide bond within the four-membered ring. This step is typically achieved by heating the β-lactam in the presence of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide (B78521). The reaction proceeds through nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the lactam, leading to the opening of the ring and the formation of the desired β-amino acid upon neutralization. While this method is straightforward, the synthesis of the starting tetrasubstituted β-lactam can be challenging.

Table 1: Plausible Reaction Scheme for Hydrolysis of 3,3,4,4-tetramethylazetidine-2-one

StepReactantReagents and ConditionsProduct
13,3,4,4-tetramethylazetidine-2-one1. HCl (aq), Δ or NaOH (aq), Δ2. NeutralizationThis compound

Routes Involving Substituted Butanoates (e.g., 3-(alkoxysulfonylamino)-trimethylbutanoate)

Another classical approach involves the use of substituted butanoates as precursors. For instance, a compound such as methyl 3-(alkoxysulfonylamino)-2,2,3-trimethylbutanoate could serve as a key intermediate. The sulfonyl group, such as a tosyl or nosyl group, acts as a protecting group for the amine functionality.

The synthesis would begin with the preparation of the substituted butanoate. The crucial step in this route is the deprotection of the amino group. The choice of deprotection conditions depends on the specific sulfonyl group used. For example, a tosyl group can be removed under reductive conditions. Following the deprotection of the amine, the ester functionality is hydrolyzed to the carboxylic acid to yield the final product. This hydrolysis is typically carried out under basic conditions, for instance, using lithium hydroxide or sodium hydroxide, followed by an acidic workup.

Isocyanate-mediated Approaches to Beta-Amino Acid Precursors

Isocyanates are versatile intermediates in organic synthesis and can be employed in the preparation of β-amino acid precursors. A plausible strategy would involve the generation of an isocyanate from a suitable precursor, which is then trapped to form a stable intermediate that can be converted to the target β-amino acid.

For example, an appropriate carboxylic acid precursor could be converted to an acyl azide (B81097), which upon thermal rearrangement (Curtius rearrangement), would yield an isocyanate. This isocyanate could then be reacted with a suitable alcohol to form a carbamate-protected β-amino ester. Subsequent hydrolysis of the ester and deprotection of the amino group would afford this compound. The success of this route hinges on the efficient generation and trapping of the sterically hindered isocyanate.

Transformations from Benzyloxycarbonylamino-protected Intermediates

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry. A synthetic route to this compound can be envisioned utilizing a Cbz-protected intermediate.

The synthesis could start with a suitable butanoate derivative where the amino group at the 3-position is protected with a Cbz group. This intermediate, N-(benzyloxycarbonyl)-3-amino-2,2,3-trimethylbutanoate, could be prepared through various methods. The final steps would involve the deprotection of the Cbz group and hydrolysis of the ester. The Cbz group is typically removed by catalytic hydrogenation, for example, using hydrogen gas and a palladium catalyst on carbon (Pd/C). This reductive cleavage is clean and efficient. Following deprotection, the ester is hydrolyzed under basic conditions to yield the desired β-amino acid.

Modern and Stereoselective Synthetic Techniques

Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules with high stereocontrol. These methods are particularly valuable for the synthesis of chiral β-amino acids.

Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound requires a stereoselective approach. Several modern synthetic strategies can be employed to achieve this.

One powerful method for the asymmetric synthesis of β-amino acids is the addition of enolates to chiral N-sulfinyl imines. acs.org This approach allows for the construction of the C-C and C-N bonds with high diastereoselectivity. The synthesis of a chiral this compound could begin with the condensation of a chiral sulfinamide with a suitable ketone to form a chiral N-sulfinyl ketimine. The subsequent addition of a suitable ester enolate would proceed with high stereocontrol, directed by the chiral sulfinyl group. The resulting N-sulfinyl-β-amino ester can then be deprotected and hydrolyzed to the target chiral β-amino acid.

Another modern approach involves the catalytic asymmetric hydrogenation of enamines. hilarispublisher.com A prochiral enamine precursor to this compound could be synthesized and then subjected to hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This would lead to the formation of one enantiomer of the β-amino acid in excess. The efficiency and enantioselectivity of this reaction would depend on the choice of catalyst and reaction conditions.

Table 2: Modern Asymmetric Synthesis Strategies

MethodKey StepChiral SourcePotential Outcome
N-Sulfinyl Imine ChemistryDiastereoselective enolate addition to a chiral N-sulfinyl imineChiral sulfinamideHigh diastereoselectivity, access to either enantiomer
Catalytic Asymmetric HydrogenationHydrogenation of a prochiral enamineChiral metal-phosphine catalystHigh enantioselectivity

These modern techniques offer significant advantages in terms of efficiency and stereocontrol, providing access to enantiomerically pure this compound for various applications.

Catalytic Methods for Enantioselective C-N Bond Formation

The stereoselective synthesis of β-amino acids, particularly those with sterically demanding structures like this compound, is a significant challenge in organic chemistry. Catalytic methods that enable the enantioselective formation of the crucial C-N bond are paramount for accessing optically pure forms of these compounds. General strategies applicable to β-amino acids include the catalytic hydrogenation of β-enamino esters, conjugate additions of nitrogen nucleophiles to α,β-unsaturated esters, and Mannich-type reactions. illinois.edu

More advanced and atom-economical approaches have also been developed. The 'hydrogen borrowing' strategy, for instance, represents a powerful method for carbon-nitrogen bond formation. This methodology can be applied to synthesize β-amino acid esters from β-hydroxyl acid esters using cooperative catalytic systems. springernature.com Another innovative approach is the palladium-catalyzed intermolecular aminocarbonylation of alkenes, which utilizes a hypervalent iodine reagent to afford N-protected β-amino acid derivatives. illinois.edu Furthermore, nickel-catalyzed carboxylation of aziridines provides an alternative route to β-amino acids from simple building blocks. illinois.edu While direct asymmetric synthesis from olefins and aziridines remains a challenge, these catalytic methods represent significant progress in accessing β-amino acid derivatives. illinois.edu

Table 1: Overview of Catalytic Strategies for β-Amino Acid Synthesis

Catalytic Strategy Description Catalyst Example Starting Materials Product Type
Hydrogen Borrowing Amination of β-hydroxyl esters via a cooperative catalytic system. springernature.com Shvo's catalyst β-Hydroxyl acid esters, Amines β-Amino acid esters
Aminocarbonylation Intermolecular aminocarbonylation of alkenes. illinois.edu Pd(O₂CCF₃)₂ Alkenes, Amine source, CO N-protected β-amino acid derivatives
Aziridine Carboxylation Nickel-catalyzed carboxylation of aziridines. illinois.edu Nickel complexes Aziridines, CO₂ β-Amino acids
Conjugate Addition Addition of an amine nucleophile to a Michael acceptor. illinois.edu Various α,β-Unsaturated esters, Amine nucleophiles β-Amino acids

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of valuable chemical compounds to minimize environmental impact. For β-amino acids like this compound, these approaches focus on developing more sustainable and cost-effective methods. numberanalytics.com

Biotechnological production, which employs microorganisms or isolated enzymes, is a prominent green chemistry strategy. numberanalytics.com Enzyme catalysis offers a selective, economical, and environmentally benign alternative to traditional chemical synthesis, which can often involve hazardous reagents and multiple steps. nih.gov For example, enzymatic methods are being explored for the synthesis of β-hydroxy-α-amino acids, which are valuable chiral building blocks. nih.gov The development of precise chemical modification methods for amino acids is also a key research area, aiming to create environmentally benign building blocks for various applications. These strategies, including the use of renewable resources and designing biodegradable products, are central to reducing the environmental footprint of synthesizing complex molecules. springernature.comresearchgate.net

Derivatization and Functionalization Strategies

Protection Group Chemistry (e.g., Boc-protected derivatives)

The protection of the amino group is a fundamental step in the derivatization and further use of amino acids, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis of Boc-protected this compound would typically involve the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orggoogle.com

The Boc group is valued for its stability under a wide range of reaction conditions, including those involving most nucleophiles and bases, making it compatible with other protecting groups like the base-labile Fmoc group in orthogonal strategies. organic-chemistry.org One of the key advantages of the Boc group is its facile removal under mild acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which liberates isobutylene (B52900) and carbon dioxide. This allows for the selective deprotection of the amino group without affecting other functional groups within a complex molecule.

Table 2: Common Reagents for Boc-Protection of Amines

Reagent System Solvent Base/Catalyst Conditions Reference
Di-tert-butyl dicarbonate (Boc₂O) Aqueous Dioxane/Acetone Triethylamine Room Temperature sigmaaldrich.com
Di-tert-butyl dicarbonate (Boc₂O) Water None (Catalyst-free) Room Temperature organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O) Solvent-free Iodine (catalytic) Room Temperature organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O) Acetonitrile/Water Triethylamine 0-40 °C google.com

Esterification and Amidation Reactions for Conjugation

Esterification and amidation reactions are crucial for the conjugation of this compound to other molecules, such as peptides, drugs, or probes.

Esterification of the carboxylic acid group can be achieved through various methods. A common approach involves reacting the amino acid with an alcohol in the presence of an acid catalyst. Reagents like trimethylchlorosilane (TMSCl) in methanol (B129727) have proven effective for the facile synthesis of amino acid methyl esters at room temperature. nih.gov Other methods include the use of protic acids like HCl or sulfuric acid, thionyl chloride, or solid acid catalysts like ion-exchange resins. nih.govgoogle.com

Amidation , the formation of a peptide bond, requires the activation of the carboxylic acid group. This is typically accomplished using coupling reagents to facilitate the reaction with an amine. A wide array of coupling reagents is available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. nih.govrsc.org Uronium-based reagents such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective. rsc.org Lewis acid catalysts have also been shown to promote the direct amidation of unprotected amino acids. nih.gov

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is essential for structure-activity relationship (SAR) studies in drug discovery and materials science.

Homologues can be synthesized by extending the carbon backbone. The Arndt-Eistert homologation is a classic method for converting α-amino acids into their corresponding β-amino acid homologues, though it often involves hazardous reagents like diazomethane. illinois.edu Safer and more efficient methods have since been developed for this transformation. rsc.orgnih.gov

Analogues are created by modifying the side chains or the backbone of the amino acid. A stepwise dehydrogenative strategy can convert aliphatic amino acids into terminal alkene intermediates, which can then be further functionalized to create a diverse range of analogues. nih.gov Another approach involves starting from different precursors that already contain the desired functionality. For instance, a threonine analogue, (2R,3S)-3-amino-4-mercapto-2-butanol, was synthesized in a multi-step sequence starting from L-threonine to be incorporated into peptide sequences. ucla.edu Such strategies allow for the systematic modification of the parent structure to explore new chemical space and biological activities.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D and 2D NMR Studies (e.g., ¹H, ¹³C, ¹⁵N)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the initial and fundamental steps in the structural elucidation of organic molecules like 3-Amino-2,2,3-trimethylbutanoic acid.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to provide key insights into its structure. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons of the methyl groups will appear at different chemical shifts depending on their proximity to the amino and carboxylic acid functionalities. The integration of the signal intensities would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxylic carbon, the quaternary carbons, and the methyl carbons. The chemical shifts of these signals provide evidence for the carbon skeleton of the molecule.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is particularly valuable for conformational analysis as it identifies protons that are close in space, irrespective of their bonding connectivity. This information can be used to determine the preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data for similar structures.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (Carboxyl)-~180
C2 (Quaternary)-~45
C3 (Quaternary)-~60
C4, C5, C6 (Methyl on C2)~1.2~25
C7 (Methyl on C3)~1.1~22
N-HVariable-
C-H (on C3)~3.0~55

Solid-State NMR Investigations of Crystalline Forms

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the structure and packing of molecules in their crystalline forms. For amino acids, ssNMR is particularly useful for studying hydrogen bonding interactions and the effects of crystal packing on molecular conformation. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. ¹⁵N ssNMR, for example, can be highly sensitive to the local environment of the nitrogen atom, providing information about its protonation state and involvement in hydrogen bonds.

Dynamic NMR for Rotational Barriers and Interconversion

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as bond rotations and conformational interconversions. For this compound, DNMR could be employed to investigate the rotational barrier around the C2-C3 bond. By monitoring the NMR spectrum at different temperatures, it is possible to observe changes in the line shapes of the signals, from which the activation energy for the rotational process can be calculated. This provides valuable information about the molecule's flexibility and the relative stability of its different conformers.

Mass Spectrometry (MS) for Precise Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₁₅NO₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of a particular molecule and can be used to confirm its structure.

For this compound, common fragmentation pathways for amino acids would be expected. These include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the carbon-carbon bonds in the backbone. The fragmentation of β-amino acids can exhibit unique pathways, and the presence of the quaternary carbons in this particular molecule would likely lead to characteristic fragmentation patterns, such as the formation of stable tertiary carbocations.

A table of expected major fragment ions in the MS/MS spectrum of protonated this compound is provided below.

m/z of Fragment IonProposed Structure/Loss
[M+H - H₂O]⁺Loss of water from the carboxylic acid
[M+H - COOH]⁺Loss of the carboxyl group
[M+H - NH₃]⁺Loss of ammonia
[C(CH₃)₃]⁺tert-Butyl cation

X-ray Crystallography and Single-Crystal Diffraction

Detailed X-ray crystallography and single-crystal diffraction data for this compound are not extensively available in published research literature. These techniques are fundamental for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions.

Determination of Absolute and Relative Configuration

For a chiral molecule such as this compound, which contains a stereocenter at the C3 carbon, single-crystal X-ray diffraction is the definitive method for determining its absolute and relative configuration. By employing anomalous dispersion effects, typically using copper radiation, crystallographers can distinguish between enantiomers and assign the correct (R) or (S) configuration to the chiral center without ambiguity.

Should a crystallographic study be performed on an enantiomerically pure sample, the analysis would yield the precise spatial arrangement of the amino, carboxyl, and trimethylated carbon groups relative to each other. This would confirm the absolute configuration of the specific enantiomer that was crystallized. If a racemic mixture is crystallized, the analysis would reveal whether the crystal is a racemic conglomerate (a mixture of separate enantiomeric crystals) or a racemic compound (containing both enantiomers in the same unit cell).

Illustrative Crystallographic Data Table for a Hypothetical Enantiomer (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

ParameterHypothetical Value
Chemical FormulaC₇H₁₅NO₂
Formula Weight145.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Absolute Configuration(S) or (R)

Analysis of Crystal Packing and Intermolecular Interactions

A complete crystal structure determination would also provide invaluable insight into the supramolecular assembly of this compound. The analysis would detail the crystal packing arrangement and map all significant intermolecular interactions. Given its structure as an amino acid, it is expected to exist as a zwitterion in the solid state, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Specific experimental infrared (IR) and Raman spectra for this compound have not been detailed in comprehensive research studies. These vibrational spectroscopic techniques are crucial for identifying functional groups and probing the strength and nature of hydrogen bonding within a molecule.

In a hypothetical analysis, the IR and Raman spectra would exhibit characteristic bands corresponding to its functional groups. As a zwitterion in the solid state, the following vibrations would be expected:

-NH₃⁺ Group: Symmetric and asymmetric stretching vibrations typically appear as broad bands in the 3200-2800 cm⁻¹ region of the IR spectrum. Bending (scissoring and rocking) modes would be found near 1600 cm⁻¹ and 1500 cm⁻¹.

-COO⁻ Group: Strong asymmetric and symmetric stretching vibrations are characteristic, appearing around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively.

C-H Groups: Stretching vibrations from the methyl groups would be observed in the 3000-2850 cm⁻¹ range.

The broadening and specific positions of the -NH₃⁺ and -COO⁻ bands would provide direct evidence of the hydrogen-bonding environment. Stronger hydrogen bonds typically lead to a red-shift (lower frequency) and broadening of the N-H stretching bands.

Illustrative Vibrational Frequency Table (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

Vibrational ModeHypothetical IR Frequency (cm⁻¹)Hypothetical Raman Frequency (cm⁻¹)Assignment
ν(N-H)~3100 (broad)~3100 (weak)-NH₃⁺ asymmetric stretch
ν(C-H)29702970 (strong)-CH₃ stretch
δ(N-H)~1610~1610-NH₃⁺ asymmetric bend
νₐ(COO⁻)~1585 (strong)~1585 (weak)-COO⁻ asymmetric stretch
νₛ(COO⁻)~1410 (strong)~1410-COO⁻ symmetric stretch

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Studies

Published chiroptical data from Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy for this compound is not available. These techniques are essential for studying chiral molecules in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For an amino acid like this, the primary chromophore is the carboxyl or carboxylate group. A CD spectrum would show a "Cotton effect" (a characteristic positive or negative peak) in the region of this chromophore's electronic transition (typically in the far-UV, ~200-220 nm). The sign and intensity of the Cotton effect are unique to a specific enantiomer, making CD a powerful tool for:

Confirming Enantiomeric Purity: The presence of a CD signal confirms the presence of a chiral molecule, and its intensity is directly proportional to the enantiomeric excess.

Assigning Absolute Configuration: By comparing the experimental CD spectrum to that of related compounds with known configurations or to theoretical calculations, a tentative assignment of the absolute configuration can be made.

Conformational Studies: The precise shape and position of the CD bands are sensitive to the solution-state conformation of the molecule, particularly the orientation of the chromophore relative to the rest of the molecule.

ORD spectroscopy, a related technique, measures the rotation of plane-polarized light as a function of wavelength, providing complementary information.

Theoretical and Computational Chemistry of 3 Amino 2,2,3 Trimethylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Amino-2,2,3-trimethylbutanoic acid, these methods could provide deep insights into its stability and chemical nature.

Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study would begin with the geometry optimization of this compound to find its most stable three-dimensional structure. This would yield precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various spectroscopic properties could be predicted. For instance, calculations of vibrational frequencies would allow for a theoretical Infrared (IR) spectrum to be generated, which could be compared with experimental data to confirm the structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts could be calculated to aid in the interpretation of experimental NMR spectra.

A hypothetical data table for the optimized geometry of this compound might look like this:

ParameterValue
C1-C2 Bond Length (Å)Data not available
C2-N1 Bond Angle (°)Data not available
H-N1-C2-C3 Dihedral Angle (°)Data not available

Ab Initio Calculations for High-Accuracy Energetics

For even greater accuracy, particularly for energetic properties, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These calculations, while more computationally intensive, provide benchmark values for properties like the heat of formation and ionization potential. Such data is crucial for understanding the thermodynamic stability of the molecule.

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Quantum Methods

The presence of several rotatable bonds in this compound suggests that it can exist in multiple conformations. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds. This process, often initiated with faster molecular mechanics methods and refined with quantum methods, would identify the various low-energy conformers and the energy barriers separating them. The resulting energy landscape is vital for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can provide insights into how the molecule behaves in different environments, such as in a vacuum or in the presence of a solvent. These simulations are particularly useful for understanding how solvent molecules, like water, interact with the amino acid and influence its conformation and dynamics.

A typical MD simulation could track properties like the root-mean-square deviation (RMSD) of the atomic positions to assess structural stability and radial distribution functions (RDFs) to characterize the solvation shell.

Predictive Modeling for Reaction Mechanisms and Stereoselectivity

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis or its participation in other chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This would provide insights into the reaction's feasibility and kinetics. Furthermore, for reactions involving the creation of new stereocenters, computational models can predict the stereoselectivity, which is crucial in many applications.

Computational Studies of Interactions with Other Chemical Entities (e.g., host-guest systems, non-covalent interactions)

The study of non-covalent interactions is essential for understanding how molecules recognize and bind to each other. Computational methods can be used to investigate the interactions of this compound with other molecules, such as host molecules in a host-guest system or biological macromolecules like proteins. These studies would quantify the strength and nature of interactions like hydrogen bonds and van der Waals forces, which govern molecular recognition processes.

Reactivity and Reaction Mechanisms of 3 Amino 2,2,3 Trimethylbutanoic Acid

Reactions at the Carboxyl Group

The carboxyl group (-COOH) of 3-Amino-2,2,3-trimethylbutanoic acid undergoes reactions typical of carboxylic acids, although the steric hindrance imposed by the adjacent quaternary carbon and gem-dimethyl groups can influence reaction rates and require tailored synthetic approaches.

Formation of Esters and Anhydrides

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The formation of the methyl ester, Methyl 3-amino-2,2,3-trimethylbutanoate, has been documented. Due to the steric congestion around the carboxyl group, esterification might proceed at a slower rate compared to less hindered amino acids.

Anhydride (B1165640) formation, a key step in many peptide coupling protocols, can also be accomplished. Symmetrical anhydrides can be formed by reacting the N-protected amino acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). Mixed anhydrides, for instance with isobutyl chloroformate, are also utilized to activate the carboxyl group for subsequent reactions. The formation of these activated species is crucial for overcoming the steric hindrance during amide bond formation.

Product TypeReactantsGeneral Conditions
EsterThis compound, Alcohol (e.g., Methanol)Acid catalyst (e.g., HCl, H2SO4)
Symmetrical AnhydrideN-protected this compound, Dehydrating agentDicyclohexylcarbodiimide (DCC)
Mixed AnhydrideN-protected this compound, ChloroformateIsobutyl chloroformate, Base

Peptide Coupling Chemistry for Incorporation into Oligomers

The incorporation of this compound into peptide chains presents a synthetic challenge due to the steric hindrance at both the α- and β-positions. Standard peptide coupling reagents are often employed, but the reaction conditions may need to be optimized to achieve efficient amide bond formation.

The steric bulk of the trimethylbutyl group can significantly slow down the coupling reaction. Research on the coupling of other sterically hindered amino acids, such as 3-amino-2,2-dimethylpropionic acid, has shown that side reactions can occur due to this steric hindrance. To facilitate the reaction, highly reactive coupling agents and activated ester methods are often preferred. These methods involve the pre-activation of the carboxyl group to increase its electrophilicity, thereby promoting the nucleophilic attack by the amino group of the coupling partner. The choice of coupling reagent and reaction conditions is critical to minimize side reactions and ensure the desired peptide bond is formed.

Reactions at the Amino Group

The primary amino group (-NH2) of this compound is a nucleophilic center and participates in a variety of common organic reactions. However, its reactivity is also modulated by the steric environment of the molecule.

Acylation, Alkylation, and Sulfonylation Reactions

The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is fundamental for the N-protection of the amino acid during peptide synthesis, with common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) being introduced via their respective anhydrides or chlorides.

Alkylation of the amino group is also possible, leading to the formation of secondary or tertiary amines. This can be achieved using alkyl halides, although the reaction may require more forcing conditions compared to less hindered amines due to the steric shielding of the nitrogen atom.

Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. This reaction is often used to introduce protecting groups or to synthesize compounds with specific biological activities. The steric hindrance around the amino group of this compound might necessitate the use of more reactive sulfonylating agents or catalysts to drive the reaction to completion.

Formation of Amides, Ureas, and Carbamates

As a primary amine, the amino group of this compound can react with activated carboxylic acids to form amides, as discussed in the context of peptide coupling.

Reaction with isocyanates provides a straightforward route to the formation of ureas. This reaction typically proceeds readily due to the high reactivity of the isocyanate functional group.

Carbamates are commonly formed by the reaction of the amino group with chloroformates or by other methods such as the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol. Carbamate formation is a key reaction in the introduction of important protecting groups in peptide synthesis.

Reaction TypeReagentFunctional Group Formed
AcylationAcyl chloride, AnhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
SulfonylationSulfonyl chlorideSulfonamide
Urea FormationIsocyanateUrea
Carbamate FormationChloroformateCarbamate

Reactions Involving the Branched Alkyl Chain

The trimethylbutyl group of this compound is a saturated, branched alkyl chain. This part of the molecule is generally considered to be chemically inert under most reaction conditions. The carbon-carbon and carbon-hydrogen bonds within this alkyl group are strong and non-polar, making them resistant to attack by most common reagents.

The high degree of substitution, particularly the quaternary carbon atom, further contributes to the stability of this group. The C-H bonds are primarily on methyl groups, which are typically less reactive towards radical abstraction or oxidation compared to methylene (B1212753) or methine C-H bonds.

While advanced C-H functionalization reactions have been developed for some amino acids with longer, unbranched alkyl chains, there is limited specific information available in the scientific literature regarding such reactions on the highly hindered trimethylbutyl group of this compound. The steric congestion and the inherent stability of the alkyl chain make it a challenging substrate for selective functionalization. Therefore, for most synthetic purposes, the branched alkyl chain is considered a stable and non-reactive component of the molecule.

Stereoselective Transformations at the Alkyl Chain

Stereoselective transformations of the highly substituted alkyl chain of this compound are challenging due to the steric congestion around the C2 and C3 positions. However, methodologies developed for other sterically hindered β-amino acids with quaternary centers offer insights into potential synthetic strategies.

One approach involves the use of chiral auxiliaries to direct stereoselective alkylation. For instance, imidazolidinone chiral auxiliaries have been successfully employed in the synthesis of highly substituted β-amino acid derivatives. This method allows for the diastereoselective alkylation of an azetine intermediate, leading to the creation of a quaternary center. Subsequent ring-opening would yield the desired β-amino acid derivative. nih.gov

Another strategy focuses on the stereoselective alkylation of isoserine derivatives, which can be transformed into β²,²-amino acids bearing a quaternary stereocenter at the α-position. nih.govacs.org This approach highlights the potential for functionalization at the C2 position of this compound, although the additional methyl group at C3 in the target molecule would present a greater steric challenge.

The following table summarizes potential stereoselective transformations based on analogous systems.

TransformationReagents/MethodPotential ProductStereochemical OutcomeReference
Alkylation via Azetine IntermediateImidazolidinone chiral auxiliary, Alkyl halide2-Alkyl-3-amino-2,3-trimethylbutanoic acid derivativeHigh diastereoselectivity nih.gov
Alkylation of Isoserine AnaloguesChiral bicyclic N,O-acetals, Electrophiles2-Substituted-3-amino-2,3-trimethylbutanoic acid derivativeHigh diastereoselectivity nih.govacs.org

Oxidation and Reduction Processes

The oxidation and reduction of this compound are expected to target the carboxylic acid and amino functionalities. The steric hindrance of the surrounding alkyl groups would likely influence the reaction rates and conditions required.

Reduction: The carboxylic acid group can be reduced to the corresponding amino alcohol, 3-amino-2,2,3-trimethylbutan-1-ol. Common reducing agents for amino acids include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) in the presence of iodine (NaBH₄/I₂). stackexchange.com The choice of reducing agent can be critical to avoid side reactions and ensure high yields. For instance, the reduction of related β-amino ketones to 1,3-amino alcohols has been shown to proceed with high stereoselectivity, which can be controlled by the choice of N-protecting group and reducing agent. nih.gov

Oxidation: The oxidative degradation of amino acids typically involves the removal of the amino group through transamination, followed by oxidation of the resulting α-keto acid. ethernet.edu.et In the case of this compound, this would lead to 2,2,3-trimethyl-3-oxobutanoic acid. However, the tertiary nature of the C3 carbon might hinder this process. Alternatively, oxidation could potentially target the alkyl chain under more forcing conditions, although this is generally less common for amino acids.

The table below outlines potential oxidation and reduction reactions.

ProcessReagentPotential ProductNotesReference
Reduction of Carboxylic AcidLiAlH₄ or NaBH₄/I₂3-Amino-2,2,3-trimethylbutan-1-olStandard reduction of amino acids to amino alcohols. stackexchange.com
Oxidative DeaminationTransaminases2,2,3-Trimethyl-3-oxobutanoic acidGeneral pathway for amino acid catabolism. ethernet.edu.et

Cyclization Reactions and Formation of Heterocyclic Scaffolds

β-Amino acids are valuable precursors for the synthesis of a variety of heterocyclic compounds, including β-lactams, pyrrolidines, and other nitrogen-containing ring systems. The specific substitution pattern of this compound would influence the type of heterocyclic scaffold that can be formed.

The formation of a β-lactam (azetidin-2-one) ring is a common cyclization pathway for β-amino acids. This can be achieved through the use of coupling agents that promote intramolecular amide bond formation. The gem-dimethyl groups at the C2 position and the methyl group at the C3 position would likely influence the ring strain and stability of the resulting β-lactam.

Furthermore, the amino and carboxylic acid groups can participate in condensation reactions with other bifunctional molecules to form larger heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds could lead to the formation of dihydropyrimidinone derivatives. The steric bulk of the this compound backbone would play a significant role in the feasibility and stereochemical outcome of such cyclization reactions. General methodologies for the synthesis of heterocyclic compounds from amino acids often involve the initial conversion of the amino acid into a more reactive intermediate, such as an acid chloride or an ester. rdd.edu.iqnih.gov

The following table summarizes potential cyclization reactions.

Heterocyclic ScaffoldReaction TypeReagentsPotential ProductReference
β-Lactam (Azetidin-2-one)Intramolecular amidationCoupling agents (e.g., DCC, EDC)3,4,4-Trimethyl-3-(methyl)azetidin-2-one rdd.edu.iq
DihydropyrimidinoneBiginelli-type reactionAldehyde, β-ketoesterDihydropyrimidinone with a trimethylbutyl substituent nih.gov

Applications in Advanced Chemical Synthesis and Methodology Development

As a Chiral Building Block in Asymmetric Synthesis

In the realm of asymmetric synthesis, chiral building blocks are indispensable for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and agrochemical industries. Non-proteinogenic amino acids, especially those with significant steric hindrance, often serve as valuable synthons, imparting specific conformational constraints and stereochemical control in synthetic pathways.

While no specific studies detailing the use of 3-Amino-2,2,3-trimethylbutanoic acid as a chiral building block have been reported, its structure suggests its potential utility. The presence of a chiral center at the β-carbon, coupled with the bulky trimethylated framework, could offer high levels of stereodifferentiation in reactions such as nucleophilic additions, alkylations, and cyclizations. The steric hindrance could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

Table 1: Potential Asymmetric Transformations Utilizing this compound as a Chiral Auxiliary

Transformation TypePotential Role of the CompoundExpected Outcome
Aldol AdditionsChiral auxiliary on the nucleophile or electrophileHigh diastereoselectivity in the formation of new stereocenters.
Michael AdditionsChiral director for conjugate additionsEnantioselective formation of 1,5-dicarbonyl compounds.
Diels-Alder ReactionsChiral dienophile or catalyst componentControl over the facial selectivity of the cycloaddition.
Alkylation ReactionsChiral template for enolate alkylationSynthesis of α- or β-substituted carboxylic acid derivatives with high enantiopurity.

It is important to emphasize that the data presented in Table 1 is hypothetical and serves to illustrate the potential applications based on the compound's structure. Experimental validation is required to confirm these predictions.

Incorporation into Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of unnatural amino acids with conformational constraints is a key strategy in the design of these molecules.

The rigid structure of this compound makes it an intriguing candidate for inclusion in peptidomimetic and conformationally constrained peptide design. The gem-dimethyl group at the α-position and the additional methyl group at the β-position would significantly restrict the rotational freedom around the peptide backbone bonds (phi and psi angles), thereby inducing specific secondary structures.

Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of the secondary structures of proteins. The rational design of foldamers with predictable three-dimensional structures is a vibrant area of research with applications in materials science, catalysis, and medicine.

Chemical probes are essential tools for studying biological processes. The development of probes with well-defined three-dimensional structures is crucial for achieving high specificity and affinity for their biological targets. Conformationally restricted scaffolds derived from unnatural amino acids can serve as the core of such probes.

This compound could potentially be used as a scaffold to present functional groups in a spatially defined manner. The rigid backbone and the projecting methyl groups could be further functionalized to introduce reporter groups, affinity tags, or reactive moieties for target identification and validation. However, the literature currently lacks any examples of the synthesis or application of such chemical probes derived from this specific amino acid.

Use as a Ligand or Catalyst Component in Asymmetric Catalysis

The development of novel chiral ligands and catalysts is a cornerstone of asymmetric catalysis. Amino acids and their derivatives are frequently employed as chiral ligands for a wide range of metal-catalyzed reactions, owing to their ready availability and modular nature.

The sterically demanding nature of this compound suggests its potential as a chiral ligand or a component of a larger catalyst system. The bulky trimethylated framework could create a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalytic transformation. Potential applications could include asymmetric hydrogenations, C-C bond-forming reactions, and hydrosilylations. To date, no reports of the synthesis or catalytic application of ligands derived from this compound have been published.

Development of Novel Organic Reactions Utilizing its Unique Structural Features

The unique structural features of a molecule can often be exploited for the development of novel organic reactions. The combination of a β-amino group and a highly substituted carbon framework in this compound could potentially enable new synthetic methodologies.

For instance, reactions that proceed through strained intermediates or transition states might be favored due to the release of steric strain upon reaction. The compound could also be a precursor for the synthesis of other novel, sterically hindered building blocks. However, without any published research in this area, the development of novel organic reactions based on this compound remains a speculative but intriguing possibility.

Biological and Biochemical Research Applications Excluding Clinical Human Data

Studies on Enzyme Interaction and Inhibition (in vitro, non-human systems)

Research into the specific interactions of 3-Amino-2,2,3-trimethylbutanoic acid with enzymes is not extensively documented in publicly available scientific literature.

Kinetic Characterization of Enzyme-Substrate/Inhibitor Interactions

There is currently no available data from kinetic studies to characterize the interactions of this compound as either a substrate or an inhibitor for specific enzymes.

Structural Basis of Enzyme-Ligand Interactions (e.g., co-crystallization studies)

There are no published co-crystallization studies detailing the structural basis of how this compound binds to or interacts with enzyme active sites. While amino acids are broadly studied as co-formers in crystal engineering, specific structural data for this compound's interaction with biological macromolecules is lacking. nih.govmdpi.comresearchgate.net

Exploration as a Metabolic Probe or Tracer in Biological Systems

Currently, there is no scientific literature suggesting the use of this compound as a metabolic probe or tracer in non-human cells or organisms for metabolomics studies.

In Vitro Cell Culture Studies on Biological Mechanisms

Specific investigations into the biological mechanisms of this compound, such as its potential neuroprotective properties in neuronal cell cultures, have not been reported in peer-reviewed literature. General research highlights the neuroprotective potential of various agents in cell culture models, but studies involving this particular compound are absent. nih.govnih.govxiahepublishing.com

Investigation of Biosynthetic Pathways Involving Related Structural Motifs

The precise biosynthetic pathway for this compound has not been elucidated. Research into the biosynthesis of aromatic amino acids has identified common pathways like the shikimate pathway, but specific routes for highly branched, non-proteinogenic amino acids such as this are not well-defined. frontiersin.org Studies on the biosynthesis of structurally related compounds, like 3-methylbutanoic acid, have identified pathways originating from alpha-keto isocaproate, but a direct link or analogous pathway to this compound has not been established. researchgate.net

Potential Role in Astrobiology and Prebiotic Chemistry Research

The primary area of scientific interest for compounds like this compound is within the fields of astrobiology and prebiotic chemistry. Its relevance stems from its structure as a non-proteinogenic, branched-chain amino acid. The discovery of a diverse array of amino acids in carbonaceous chondrite meteorites, such as the Murchison meteorite, has revolutionized the understanding of prebiotic chemical synthesis in extraterrestrial environments. researchgate.netscite.airesearchgate.net

These meteorites contain many non-terrestrial amino acids that are not used in life on Earth, suggesting that the chemical processes in space can generate a wide variety of organic molecules, some of which could have been delivered to the early Earth. researchgate.netnasa.gov The presence of branched-chain amino acids is particularly significant as their structural complexity provides clues about their formation mechanisms, such as the Strecker-cyanohydrin pathway, which is believed to occur in aqueous conditions within meteorite parent bodies. researchgate.netnasa.gov

While this compound has not been explicitly identified in meteorite analyses, structurally similar compounds have been detected. For instance, various isomers of aminobutanoic acid and other complex amino acids have been found, highlighting the chemical diversity present. researchgate.net The study of these extraterrestrial amino acids is crucial for understanding the inventory of organic molecules available for the origin of life. researchgate.netresearchgate.net The unique branching pattern of this compound makes it a relevant molecule for models of prebiotic synthesis and the potential molecular building blocks of life beyond Earth.

Meteorite Related Amino Acids Identified Significance
MurchisonGlycine (B1666218), Alanine, Isovaline, α-aminoisobutyric acid (AIB), 3-amino-2,2-dimethylpropanoic acid, and over 90 others. researchgate.netscite.ainasa.govProvides evidence for extensive prebiotic synthesis of diverse amino acids in extraterrestrial environments. The structural variety helps constrain potential formation pathways.
Asuka 12236High abundances of α-amino acids, including glycine and racemic alanine. nasa.govSupports the model of Strecker-cyanohydrin synthesis during early aqueous alteration on the meteorite parent body. nasa.gov
Various CR2 ChondritesL-enantiomeric excesses of some amino acids. nasa.govSuggests a possible extraterrestrial contribution to the origin of homochirality in terrestrial life. researchgate.net

Abiotic Synthesis Simulations and Mechanisms

There are no published studies detailing the simulation of the abiotic synthesis of this compound. Scientific inquiry into the non-biological origins of amino acids, such as the famed Miller-Urey experiment and subsequent variations, has led to the identification of numerous amino acids, but this compound is not among them. The mechanisms of formation, potential precursors, and environmental conditions that could lead to the abiotic emergence of this specific, highly branched amino acid are currently unknown.

Studies of Chiral Asymmetry in Abiotically Formed Amino Acids

Similarly, the scientific literature lacks any studies on the chiral asymmetry of this compound in an abiotic context. Research into the enantiomeric excesses of non-proteinogenic amino acids found in meteorites, for instance, has provided valuable insights into the potential for a prebiotic bias in molecular chirality. However, this compound has not been identified in meteoritic samples, nor has it been the subject of laboratory investigations into the origins of homochirality. Therefore, no data exists regarding its potential enantiomeric excess or the mechanisms that might lead to such an imbalance.

Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Techniques for Purity Analysis and Separation

Chromatography is a fundamental tool for the analysis of amino acids. researchgate.net The choice of technique is dictated by the compound's physicochemical properties and the analytical goal, such as purity determination or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of amino acid impurities. mdpi.com For a compound like 3-Amino-2,2,3-trimethylbutanoic acid, which lacks a strong native chromophore, detection can be achieved either through derivatization or by using universal detection methods.

Derivatization-Based Methods: Pre-column or post-column derivatization introduces a chromophoric or fluorophoric tag to the amino acid, enabling sensitive UV-Visible or fluorescence detection. Common reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. Its utility for the tertiary amine in the target molecule would be limited.

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form UV-active and fluorescent derivatives. Its reactivity with the sterically hindered tertiary amine of this compound would need to be evaluated.

Direct Detection Methods: Alternatively, the compound can be analyzed without derivatization using:

Mass Spectrometry (MS): HPLC coupled with MS provides high selectivity and sensitivity, and can confirm the identity of the compound based on its mass-to-charge ratio.

Charged Aerosol Detection (CAD): A universal detection method that can quantify any non-volatile analyte, making it suitable for amino acids that lack a UV chromophore. mdpi.com

The separation itself can be accomplished using various modes of chromatography, including reversed-phase (often with ion-pairing agents), hydrophilic interaction liquid chromatography (HILIC), or ion-exchange chromatography.

Interactive Table: Typical HPLC Parameters for Amino Acid Analysis

Parameter Setting Rationale
Column C18 (Reversed-Phase), HILIC, Ion-Exchange Selection depends on the polarity of the analyte and potential impurities. HILIC is often suitable for polar compounds like amino acids.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradients with additives like formic acid, trifluoroacetic acid (TFA), or buffers. Gradients are used to elute compounds with a range of polarities. Additives improve peak shape and ionization efficiency for MS detection.
Detection UV/Vis (post-derivatization), Fluorescence (post-derivatization), Mass Spectrometry (MS), Charged Aerosol Detector (CAD). MS and CAD are suitable for the underivatized compound. Derivatization enables more common UV or fluorescence detection.
Flow Rate 0.2 - 1.0 mL/min Typical analytical flow rates to ensure good separation efficiency.

| Temperature | 25 - 40 °C | Column temperature is controlled to ensure reproducible retention times. |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. mdpi.com Amino acids, being zwitterionic and non-volatile, must be chemically modified through derivatization prior to GC analysis. researchgate.netresearchgate.net This typically involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl, propyl, or butyl ester) using an alcohol in the presence of an acid catalyst.

Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).

An alternative is silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which can derivatize both the amino and carboxyl groups in a single step. mdpi.com The bulky 2,2,3-trimethylbutyl structure of the target compound may present steric hindrance, potentially affecting the reaction efficiency and requiring optimization of derivatization conditions.

Interactive Table: Common Derivatization Strategies for GC Analysis of Amino Acids

Derivatization Step Reagent(s) Resulting Functional Group Key Considerations
Esterification Propanol/HCl or Butanol/HCl Propyl or Butyl Ester Converts the non-volatile carboxylic acid to a more volatile ester.
Acylation Trifluoroacetic Anhydride (TFAA) N-Trifluoroacetyl Masks the polar amino group, increasing volatility.

| Silylation | MTBSTFA | N,O-bis(tert-butyldimethylsilyl) | A one-step reaction derivatizing both amino and carboxyl groups. |

The resulting volatile derivatives are then separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase, and detected using a Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.net

Since this compound possesses a chiral center at the C3 position, determining its enantiomeric purity is critical. This is most commonly achieved by direct separation of the enantiomers using chiral chromatography, typically with HPLC. This method employs a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers.

Common CSPs for the separation of amino acid enantiomers include those based on:

Macrocyclic Antibiotics: Glycopeptides like vancomycin (B549263) and teicoplanin are broadly effective for a wide range of chiral compounds, including amino acids. nih.gov

Crown Ethers: Specifically designed for the separation of primary amino compounds.

Polysaccharide Derivatives: Coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used CSPs.

Pirkle-type Phases: Based on π-acid and π-base interactions.

The separation can often be performed on the underivatized amino acid, though derivatization of the amino or carboxyl group can sometimes enhance chiral recognition and improve resolution. nih.gov

Interactive Table: Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation

CSP Type Chiral Selector Example Typical Mobile Phase Interaction Mechanism
Macrocyclic Glycopeptide Vancomycin, Teicoplanin Polar organic, reversed-phase, or normal phase Hydrogen bonding, dipole-dipole, steric, and ionic interactions.
Crown Ether (18-Crown-6)-tetracarboxylic acid Aqueous/Acidic Methanol Host-guest complexation involving the protonated amino group.

| Polysaccharide-based | Cellulose or Amylose derivatives | Normal phase (e.g., Heptane/Ethanol) or Reversed-phase | Hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers extremely high separation efficiency and requires only minute sample volumes, making it a powerful tool for purity analysis of amino acids. nih.govscilit.com In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio as they migrate through a capillary under the influence of an electric field.

For sensitive detection, especially with UV absorbance, derivatization with a chromophoric agent is often required. mdpi.com Laser-induced fluorescence (LIF) detection can provide exceptionally low limits of detection when a suitable fluorescent tag is used. mdpi.com Chiral separations can also be achieved in CE by adding a chiral selector (e.g., a cyclodextrin (B1172386) derivative) to the background electrolyte.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, uses surfactants to form micelles, allowing for the separation of both charged and neutral compounds and can be applied to derivatized amino acids. mdpi.com

Future Directions and Challenges in 3 Amino 2,2,3 Trimethylbutanoic Acid Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the widespread study and application of 3-Amino-2,2,3-trimethylbutanoic acid is the development of efficient and environmentally benign synthetic methodologies. The steric hindrance imposed by the gem-dimethyl groups adjacent to the quaternary stereocenter presents a significant hurdle for many conventional synthetic strategies. nih.govnih.gov Future research will likely focus on overcoming these challenges through several key approaches:

Catalytic Asymmetric Synthesis: A major goal will be the development of catalytic enantioselective methods to access specific stereoisomers of the molecule. This could involve exploring novel chiral catalysts, including transition metal complexes and organocatalysts, capable of navigating the sterically congested environment to form the crucial C-C and C-N bonds with high stereocontrol. nih.govresearchgate.netfrontiersin.org

Green Chemistry Principles: Emphasis will be placed on developing synthetic routes that align with the principles of green chemistry. This includes the use of renewable starting materials, minimizing waste generation, employing safer solvents, and designing atom-economical reactions. springernature.com Strategies like biocatalysis, leveraging enzymes to perform stereoselective transformations under mild conditions, could offer a promising and sustainable alternative. nih.gov

Novel Disconnection Approaches: Researchers may explore unconventional bond-forming strategies to construct the challenging quaternary center. This could involve late-stage functionalization of simpler precursors or the development of novel cyclization reactions that pre-organize the atoms into the desired arrangement. illinois.edu

Progress in these areas is critical for making this compound more accessible for broader scientific investigation.

Exploration of Novel Catalytic and Material Science Applications

The unique structural features of this compound suggest its potential utility in catalysis and materials science. The bulky trimethylated framework can impart specific properties when incorporated into larger molecular architectures.

Asymmetric Catalysis: The chiral backbone of this amino acid could serve as a scaffold for the design of novel ligands for asymmetric metal catalysis or as an organocatalyst itself. The steric bulk could create a well-defined chiral pocket around a catalytic center, potentially leading to high levels of enantioselectivity in chemical transformations. nih.gov

Functional Polymers and Materials: Incorporation of this compound into polymer backbones, such as poly-β-peptides (nylon-3 polymers), could lead to materials with unique physical and chemical properties. researchgate.netnih.gov The bulky side chains could influence polymer solubility, thermal stability, and proteolytic resistance. tandfonline.comresearchgate.net Such polymers could find applications as functional biomaterials, for instance, in drug delivery or tissue engineering. nih.govnih.gov The self-assembly of peptides and polymers containing this residue could also be explored for the creation of novel nanostructures.

Future work in this area will involve the synthesis of derivatives and polymers of this compound and a thorough characterization of their properties.

Advancements in Peptide and Protein Engineering Utilizing the Compound as a Scaffold

The incorporation of non-proteinogenic amino acids into peptides and proteins is a powerful tool for modulating their structure and function. nih.govsciencedaily.com The steric bulk of this compound makes it a particularly interesting candidate for such applications.

Conformational Constraint in Peptides: Introducing this highly substituted β-amino acid into a peptide sequence is expected to impose significant conformational restrictions. acs.orgresearchgate.net This can be leveraged to stabilize specific secondary structures, such as helices or turns, which can be crucial for biological activity. nih.gov Such conformationally constrained peptides could serve as potent and selective modulators of protein-protein interactions.

Enhanced Proteolytic Stability: The unnatural backbone and sterically hindered nature of this amino acid are predicted to confer resistance to degradation by proteases. acs.org This is a critical advantage in the development of peptide-based therapeutics, which often suffer from rapid clearance in the body.

Novel Protein Scaffolds: In the realm of de novo protein design, this compound could be used as a building block to create novel protein folds with tailored functionalities. nih.govnih.govfrontiersin.org Its rigid structure could help to nucleate folding and stabilize tertiary structures that are not accessible with the canonical 20 amino acids.

The synthesis of peptides and proteins containing this amino acid, followed by detailed structural and functional analysis, will be key to realizing these possibilities.

Deeper Understanding of Conformational Preferences and Stereoelectronic Effects

A fundamental understanding of the intrinsic conformational preferences and stereoelectronic effects of this compound is essential for its rational application in various fields.

Computational and Spectroscopic Analysis: High-level quantum mechanical calculations will be instrumental in mapping the potential energy surface of the molecule and identifying its low-energy conformations. scirp.org These theoretical predictions can then be validated and refined through experimental techniques such as NMR spectroscopy and X-ray crystallography. nih.govnih.gov

Influence on Peptide and Polymer Structure: A key research question will be how the conformational preferences of the isolated amino acid translate to its behavior within a peptide or polymer chain. fccc.edu The interplay between the bulky substituents and the backbone torsion angles will be a critical area of investigation.

Stereoelectronic Effects on Reactivity and Interactions: The distribution of electron density within the molecule, influenced by the inductive effects of the alkyl groups, will impact its reactivity and non-covalent interactions. longdom.orgnih.gov Understanding these stereoelectronic effects will be crucial for designing molecules with specific binding properties or catalytic activities.

A combination of theoretical modeling and empirical data will be necessary to build a comprehensive picture of the structure-property relationships for this unique amino acid.

Interdisciplinary Research Opportunities with Chemical Biology, Materials Science, and Astrobiology

The distinctive nature of this compound opens up exciting avenues for interdisciplinary research.

Chemical Biology: As a unique building block, this amino acid can be used to create novel molecular probes to study biological processes. nih.gov Its incorporation into bioactive peptides could lead to new therapeutic agents with enhanced properties. nih.gov

Materials Science: The development of novel polymers and self-assembling systems based on this amino acid could lead to advanced materials with applications in nanotechnology, biomedical devices, and beyond. publish.csiro.aunih.govmdpi.com

Astrobiology: The study of non-proteinogenic amino acids is of great interest to astrobiology, as such molecules have been found in meteorites. nih.govuniversetoday.comelsi.jp Understanding the formation, stability, and potential prebiotic roles of complex amino acids like this compound could provide insights into the origins of life. nih.govastrobiology.com

Collaborative efforts that bridge the gaps between chemistry, biology, physics, and planetary science will be essential to fully explore the potential of this fascinating molecule. numberanalytics.com

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